molecular formula C13H13NO3 B7778914 (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one

(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one

Cat. No. B7778914
M. Wt: 231.25 g/mol
InChI Key: DCVIMWRFFDRWJM-GSQGTZRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Michael Acceptor in Stereocontrolled Reactions : These compounds are ideal Michael acceptors in addition reactions with achiral Ni(II) complexes of glycine Schiff bases. They offer virtually complete control of simple and face diastereoselectivity, observed in these reactions, combined with quantitative chemical yields. This makes them synthetically superior to previous methods (Soloshonok, Cai, & Hruby, 2000).

  • Chiral All-Carbon Quaternary Center Construction : These compounds are efficient in creating chiral all-carbon quaternary centers with high diastereoselectivity. This has been applied in the total synthesis of (+)-bakuchiol (Esumi et al., 2008).

  • Intermediate in Synthesis of Ezetimibe : It has been used as an intermediate for the synthesis of ezetimibe, a potent cholesterol absorption inhibitor. Efficient enzymatic methods have been developed for its synthesis using lipase as an enzyme source (Singh, Goel, Rai, & Banerjee, 2013).

  • Chiral Auxiliary for Diels-Alder Reaction : The compound serves as an effective chiral auxiliary for the Diels-Alder reaction of 1-aminodiene, enabling the development of (R)-4-phenyloxazolidin-2-thione as a very effective chiral auxiliary (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).

  • Synthesis of β-Substituted Pyroglutamic Acids and Prolines : The compound is utilized in Michael addition reactions between nucleophilic glycine equivalents and alpha,beta-unsaturated carboxylic acid derivatives, allowing for the efficient preparation of β-substituted pyroglutamic acids and related amino acids (Soloshonok, Ueki, Tiwari, Cai, & Hruby, 2004).

  • Preparation under Simple Reaction Conditions : A new protocol has been developed for the preparation of chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones under simple reaction conditions, useful for various derivatives (Soloshonok, Ueki, Jiang, Cai, & Hruby, 2002).

properties

IUPAC Name

(4R)-3-[(E)-but-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-6-12(15)14-11(9-17-13(14)16)10-7-4-3-5-8-10/h2-8,11H,9H2,1H3/b6-2+/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVIMWRFFDRWJM-GSQGTZRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Yodwaree, D Soorukram, C Kuhakarn… - Organic & …, 2014 - pubs.rsc.org
The formal synthesis of (+)-3-epi-eupomatilone-6 (1) and the 3,5-bis-epimer (2) has been accomplished. The key synthetic strategy involved the stereoselective construction of (3R,4S,…
Number of citations: 11 pubs.rsc.org
GR Pettit, TH Smith, PM Arce, EJ Flahive… - Journal of natural …, 2015 - ACS Publications
The first 23-step total synthesis of the cyclodepsipeptide dolastatin 16 (1) has been achieved. Synthesis of the dolaphenvaline and dolamethylleuine amino acid units using simplified …
Number of citations: 26 pubs.acs.org

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